molecular formula C15H24 B1247522 alpha-Selinene CAS No. 473-13-2

alpha-Selinene

Cat. No. B1247522
CAS RN: 473-13-2
M. Wt: 204.35 g/mol
InChI Key: OZQAPQSEYFAMCY-QLFBSQMISA-N
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Description

Synthesis Analysis

The asymmetric synthesis of complex molecules like alpha-selinene is a critical area of research in organic chemistry, focusing on developing efficient and selective methods to construct chiral molecules. Although the specific synthesis routes for alpha-selinene are not detailed in the reviewed literature, advances in the asymmetric synthesis of α-amino acids and other related compounds provide a foundation for synthesizing structurally complex sesquiterpenes. Techniques such as the application of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions are pivotal in achieving high stereocontrol in the synthesis of chiral molecules, which is essential for the targeted synthesis of alpha-selinene and its analogs (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of alpha-selinene, like other sesquiterpenes, is characterized by a complex three-dimensional arrangement of carbon atoms forming multiple rings. This structural complexity is critical for its biological activity and interaction with other molecules. The stereochemistry of peptides containing non-standard amino acids such as alpha-aminoisobutyric acid provides insights into the importance of molecular conformation and stereochemical arrangements in biological molecules, which is also relevant for understanding the structure-activity relationships of sesquiterpenes (Prasad, Balaram, & Benedetti, 1984).

Scientific Research Applications

Sesquiterpene Production in Cotton

α-Selinene, along with β-selinene and aromadendrene, was identified as a minor component in oil extracts of several domestic cultivars of Gossypium hirsutum (cotton). This discovery highlights its presence in the natural product chemistry of cotton, contributing to the diversity of cyclic terpenes in the Gossypium genus (Williams et al., 1995).

Biotransformation by Fungi

The biotransformation of β-selinene using the plant pathogenic fungus Glomerella cingulata as a biocatalyst resulted in the oxidation of β-selinene at specific molecular positions. This biotransformation study provides insights into the potential use of fungi in modifying the chemical structures of sesquiterpenes like selinene (Miyazawa et al., 1997).

Insect Herbivory Response in Hymenaea

Research on the leaf resins of the Hymenaea genus demonstrated that quantitative variations in resin components, including α- and β-selinene, have inhibitory effects on the generalist herbivore Spodoptera exigua. This suggests that α-selinene plays a role in plant defense mechanisms against insect predation (Langenheim et al., 1980).

Sesquiterpene Synthesis in Grapevine Flowers

In Vitis vinifera (grapevine), the valencene synthase enzyme was found to produce α-selinene as a significant byproduct. The presence of α-selinene in grapevine flowers adds to the understanding of sesquiterpene synthesis in plants and its role in the aroma profile of grapevine flowers (Lücker et al., 2004).

Fungal Pathogen Resistance in Maize

Research on maize (Zea mays) identified that terpene synthase21 encodes a β-selinene synthase, contributing to the production of antifungal defenses. This study underscores the potential application of selinene volatiles in crop improvement programs for enhanced biotic stress resistance (Ding et al., 2017).

Medicinal Herb Atractylodes chinensis

A study on the essential oil of the Chinese medicinal herb Atractylodes chinensis found β-selinene as one of its main components. This discovery highlights the potential of α-selinene-containing compounds in traditional medicine and their insecticidal properties (Chu et al., 2011).

Safety And Hazards

Alpha-Selinene should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

Alpha-Selinene, as components of essential oils, have been used in various applications throughout history and across cultures. They have been prized for their aromatic properties, playing a significant role in the perfume and fragrance industries . Preliminary scientific research suggests that alpha-Selinene may exhibit anti-inflammatory, antimicrobial, and even anticancer properties .

properties

IUPAC Name

(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAPQSEYFAMCY-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963792
Record name alpha-Selinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Selinene

CAS RN

473-13-2
Record name α-Selinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Selinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Selinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-SELINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
BM Lawrence, KM Weaver - Planta medica, 1974 - thieme-connect.com
The essential oils of Myrica gale L. and Comptonia peregrina (L.) Cout. were examined chemically and found to contain 51 and 27 compounds respectively. The results were compared …
Number of citations: 34 www.thieme-connect.com
D Caine, B Stanhope, S Fiddler - The Journal of Organic …, 1988 - ACS Publications
4124 J. Org. Chem. 1988, 53, 4124-4127 a conjugated diene moiety (albeit part of a delocalized aromatic system in the case of 8) incorporated in a 4-carbon atom bridge, their behavior …
Number of citations: 15 pubs.acs.org
G Asghari, N Keyhanfard - Research Journal of Pharmacognosy, 2014 - rjpharmacognosy.ir
… This is in accordance with the results of a research about Eucalyptus maculata essential oil where compounds such as alpha-humulene, betaselinene, alpha-selinene, beta-elemene …
Number of citations: 6 rjpharmacognosy.ir
JG In, WS Kwon, JW Min, BS Lee, EJ Kim… - Journal of Ginseng …, 2008 - koreascience.kr
The volatile constituents of the fresh roots of Panax ginseng CA Meyer have been investigated after treatment with artificial saliva and analysed by gas chromatography-mass …
Number of citations: 4 koreascience.kr
OS Alakanse, A Sulaiman, AJ Arannilewa… - J. Biomed. Pharm …, 2019 - researchgate.net
Breast cancer is the most diagnosed and prevalent cancer in women both in developed and developing countries, this constitutes a threat to the society and world economic stability. In …
Number of citations: 5 www.researchgate.net
YJ Choi, Y Im Kang, DH Goo, HY Joung, YR Lee - 화훼연구, 2018 - db.koreascholar.com
… Totally 58 of volatile compounds were identified using gas chromatography-mass spectrometry (GC-MS), the major components were linalool, alpha-terpineol, alpha-selinene, and …
Number of citations: 2 db.koreascholar.com
R Wanna - Int. J. Agric. Technol, 2021 - researchgate.net
Essential oils from Piper nigrum consist of many chemical components that have properties for protecting plants from insect pests by fumigation. The potential of essential oils from dried …
Number of citations: 5 www.researchgate.net
DM Aini, BD Ratnasari… - INSOLOGI: Jurnal Sains …, 2022 - journal.literasisains.id
Momordica charantia, commonly called bitter melon, is a plant belonging to Cucurbitaceae family known for centuries for its nutritional properties. This plant have been used as folklore …
Number of citations: 1 journal.literasisains.id
MH Haghighat, A Alizadeh… - … in Environmental Biology, 2012 - go.gale.com
The chemical composition of essential oil isolated by hydrodistillation from the aerial parts of Salvia mirzayanii (Lamiaceae family) was determined using GC and GC/MS. Fifty one …
Number of citations: 10 go.gale.com
PL López, GK Guerberoff, NR Grosso… - Industrial Crops and …, 2023 - Elsevier
The hop essential oil (Humulus lupulus) can be used as a natural additive in food to prevent lipid oxidation, replacing synthetic ones. The aim was to study the antioxidant activity of hop …
Number of citations: 1 www.sciencedirect.com

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